molecular formula C13H16O3 B2824702 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid CAS No. 929341-05-9

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

Cat. No. B2824702
CAS RN: 929341-05-9
M. Wt: 220.268
InChI Key: MQCWTCZQSLOSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is 1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

Research on "4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid" demonstrates its use as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This application is crucial for light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Natural Products

Another study involved the synthesis of alternaric acid, a fungal germination inhibitor, using a ruthenium-catalyzed addition of terminal alkenes with terminal alkynes. This chemical synthesis approach could potentially be adapted for compounds including 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid to synthesize natural products or their analogs with biological activities (Trost et al., 1998).

Urease Inhibitors

A study on indole-based hybrid scaffolds demonstrated the synthesis of potent urease inhibitors. This suggests that structurally related compounds like 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid could be explored for their potential in designing therapeutic agents or agricultural chemicals (Nazir et al., 2018).

Bio-Based Chemical Production

The biotechnological production of butanol, a precursor in various industrial applications, highlights the potential of using microbial fermentation processes for producing chemicals related to 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid. Such processes could be adapted for the sustainable production of similar compounds (Lee et al., 2008).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWTCZQSLOSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid

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